(R)-4-(1-Aminoethyl)benzonitrile hydrochloride is a chiral organic compound that belongs to the class of benzonitriles. It is characterized by the presence of an aminoethyl group and a nitrile functional group attached to a benzene ring. This compound is often utilized in various scientific applications, particularly in the fields of medicinal chemistry and organic synthesis.
(R)-4-(1-Aminoethyl)benzonitrile hydrochloride can be sourced from various chemical suppliers and is classified under several categories, including:
The synthesis of (R)-4-(1-Aminoethyl)benzonitrile hydrochloride typically involves several steps, often starting from commercially available precursors. One common method involves the reduction of 4-(1-aminoethyl)benzonitrile, which can be synthesized from 4-acetylbenzonitrile through reductive amination techniques.
The molecular structure of (R)-4-(1-Aminoethyl)benzonitrile hydrochloride can be represented as follows:
The compound features:
(R)-4-(1-Aminoethyl)benzonitrile hydrochloride can participate in various chemical reactions, including:
Technical details regarding these reactions depend on the specific reagents used, solvent systems, and reaction conditions such as temperature and pressure.
The mechanism of action for (R)-4-(1-Aminoethyl)benzonitrile hydrochloride in biological systems is primarily related to its interaction with specific receptors or enzymes. For instance:
Data supporting these mechanisms often derive from pharmacological studies that assess the compound's efficacy in vitro and in vivo.
(R)-4-(1-Aminoethyl)benzonitrile hydrochloride exhibits several notable physical properties:
Key chemical properties include:
Relevant analyses can include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), which confirm structural integrity and purity.
(R)-4-(1-Aminoethyl)benzonitrile hydrochloride has several applications across different scientific fields:
(R)-4-(1-Aminoethyl)benzonitrile hydrochloride is a chiral organic compound featuring a benzonitrile core substituted at the para-position with a 1-aminoethyl group, crystallizing as a hydrochloride salt. Its molecular formula is C₉H₁₁ClN₂, with a molecular weight of 182.65 g/mol [1] [6] [7]. The structure comprises a polar nitrile group (–C≡N) attached to an aromatic ring, coupled with a β-chiral primary amine (–CH(NH₂)CH₃) protonated as –CH(NH₃⁺)CH₃Cl⁻. Key structural characteristics include:
N#CC1=CC=C([C@H](N)C)C=C1.[H]Cl [3] [10]. Table 1: Atomic-Level Structural Attributes
| Feature | Description |
|---|---|
| Molecular Formula | C₉H₁₁ClN₂ |
| Molecular Weight | 182.65 g/mol |
| SMILES (Chiral) | N#CC1=CC=C([C@@H](N)C)C=C1.Cl |
| Chiral Center | C1 of ethyl group (R configuration) |
| Key Functional Groups | Aromatic nitrile, primary ammonium salt, benzylic chiral carbon |
The systematic naming adheres to IUPAC conventions for substituted benzenes and chiral centers:
Thus, the formal IUPAC name is:
(R)-4-(1-Aminoethyl)benzonitrile hydrochloride
Synonymous systematic names include:
The CAS Registry Number 911372-78-6 is a globally unique identifier assigned exclusively to (R)-4-(1-Aminoethyl)benzonitrile hydrochloride. This number facilitates unambiguous compound tracking across regulatory, commercial, and scientific domains:
MFCD16295027), spectral libraries, and regulatory databases [3] [6] [7]. R44290), Arctom Scientific (AC194982), and BLD Pharm [1] [6] [7]. Table 2: Commercial and Regulatory Identifiers
| Identifier Type | Value | Source/Application |
|---|---|---|
| CAS RN | 911372-78-6 | Unique compound designation |
| MDL Number | MFCD16295027 | Synthesis & cataloguing |
| PubChem CID | Not listed in sources | Bioinformatics databases |
| Supplier Codes | ACMEC: R44290; Arctom: AC194982 | Commercial procurement |
The biological and physicochemical properties of this compound are critically dependent on its stereochemistry and substitution pattern:
Commercial pricing reflects enantiopurity costs: (R)-isomer is typically priced higher (e.g., $412/g for 97% ee) than racemic equivalents [1].
Positional Isomers (Ortho/Meta Derivatives):
The para-nitrile’s linear geometry optimizes interactions with enzyme active sites (e.g., hydrogen bonding to Ser/Arg residues), as seen in nitrile-containing pharmaceuticals like fadrozole [8].
Functional Group Analogs:
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1